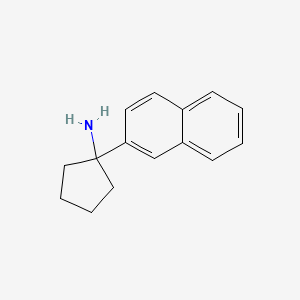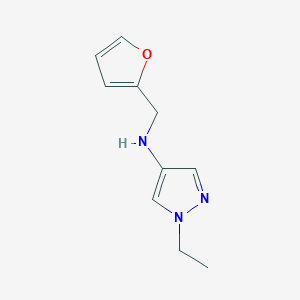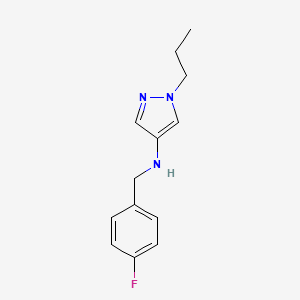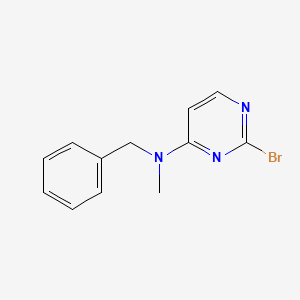![molecular formula C8H15N3O B11736958 (2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736958.png)
(2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-メトキシエチル)[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンは、メトキシエチル基とメチル基で置換されたピラゾール環を特徴とする有機化合物です。
準備方法
合成経路と反応条件
(2-メトキシエチル)[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンの合成は、通常、1-メチル-1H-ピラゾールと2-メトキシエチルアミンを制御された条件下で反応させることで行われます。この反応は、通常、エタノールやメタノールなどの適切な溶媒の存在下で行われ、効率的に進行するためには触媒が必要な場合があります。反応混合物を特定の温度に加熱して、目的の生成物の形成を促進します。
工業生産方法
工業的な環境では、(2-メトキシエチル)[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンの製造には、品質と収率を安定させるために連続フロー反応器を使用することがあります。温度、圧力、反応時間などのプロセスパラメータは、合成の効率を最大限に高めるように最適化されます。さらに、蒸留やクロマトグラフィーなどの精製工程が用いられて、純粋な化合物が単離されます。
化学反応の分析
反応の種類
(2-メトキシエチル)[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、この化合物を還元された形態に変換することができます。
置換: 適切な条件下で、メトキシエチル基またはメチル基は他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: 置換反応には、ハロゲン (例:塩素、臭素) や求核剤 (例:アミン、チオール) などの試薬が関与する可能性があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物またはヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな置換されたピラゾール誘導体を生成する可能性があります。
科学研究における用途
化学
化学において、(2-メトキシエチル)[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されています。
生物学
この化合物は、特定の酵素や受容体と相互作用する能力など、その潜在的な生物活性を研究されてきました。これは、特に新しい治療薬の探索において、創薬と開発の候補となります。
医学
医薬品化学において、(2-メトキシエチル)[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンは、ファーマコフォアとしての可能性を探求されています。その構造は、特定の生物学的標的に対するその活性を高め、選択性を高めるために修飾することができ、これは創薬のための貴重な足場となります。
産業
工業的には、この化合物は、特殊化学品や先端材料の開発に使用されています。その反応性と官能基は、ポリマー、コーティング、その他の高性能材料への組み込みに適しています。
科学的研究の応用
Chemistry
In chemistry, (2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including its ability to interact with specific enzymes or receptors. This makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be modified to enhance its activity and selectivity towards specific biological targets, making it a valuable scaffold for drug design.
Industry
Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other high-performance materials.
作用機序
(2-メトキシエチル)[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、これらの標的に結合して、その活性を調節し、生化学的イベントのカスケードを誘発する可能性があります。正確な経路と分子相互作用は、特定の用途と対象とする標的に依存します。
類似化合物との比較
類似化合物
1-メチル-1H-ピラゾール: メトキシエチル基のない、より単純なアナログです。
2-メトキシエチルアミン: ピラゾール環のない、関連する化合物です。
(1-メチル-1H-ピラゾール-3-イル)メチルアミン: 類似の構造ですが、メトキシエチル置換がないです。
独自性
(2-メトキシエチル)[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンは、ピラゾール環とメトキシエチル基の両方の存在によって独自です。この組み合わせは、さまざまな用途に適した、独特の化学的および生物学的特性を付与します。さまざまな化学反応を起こす能力とその潜在的な生物活性は、それを類似の化合物とは一線を画すものです。
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
2-methoxy-N-[(1-methylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H15N3O/c1-11-5-3-8(10-11)7-9-4-6-12-2/h3,5,9H,4,6-7H2,1-2H3 |
InChIキー |
TZVJZNLQHNMAKQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)CNCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11736881.png)
![2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736889.png)
![Tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11736890.png)
![1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736897.png)


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11736911.png)
![1-(butan-2-yl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736919.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11736926.png)


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11736961.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736962.png)

